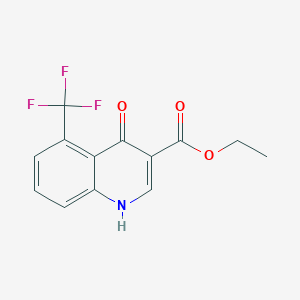

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of the starting materials to form the quinoline core. This is achieved through a series of condensation and cyclization reactions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The final step involves the esterification of the quinoline derivative to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C13H10F3N O3

Molecular Weight: 285.22 g/mol

CAS Number: 1159590-65-4

The compound features a quinoline core with a trifluoromethyl group that enhances its biological activity. Its unique structure contributes to its interactions with biological targets, making it a subject of interest in drug development.

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of derivatives related to ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. For instance:

- Synthesis and Activity : A study synthesized various derivatives of quinoline-3-carboxylic acids and evaluated their antibacterial and antifungal activities. The results indicated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 4.1 mg/mL .

- Case Study on Antibacterial Activity : The compound was tested against multiple bacterial strains using the paper disc diffusion method. Results demonstrated that compounds derived from quinoline exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Research

This compound has also shown promise in anticancer applications:

- Mechanistic Insights : Research highlighted the potential of quinoline derivatives in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is believed to enhance the compound's interaction with cellular targets involved in tumor growth inhibition .

- Case Study on Anticancer Activity : A recent study reported the synthesis of various quinoline derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents for cancer treatment .

Summary of Findings

The following table summarizes key findings related to the antimicrobial and anticancer activities of this compound and its derivatives:

| Study Focus | Activity Type | Tested Strains/Cell Lines | MIC (mg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Bacterial | E. coli, S. aureus | 1 - 4.1 | Significant activity compared to ciprofloxacin |

| Anticancer | Cytotoxicity | Breast cancer cell lines | Varies | Induced apoptosis and cell cycle arrest |

Mecanismo De Acción

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-oxo-5-cyano-1H-quinoline-3-carboxylate

- Ethyl 4-oxo-5-methyl-1H-quinoline-3-carboxylate

- Ethyl 4-oxo-5-phenyl-1H-quinoline-3-carboxylate

Uniqueness

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Actividad Biológica

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities and potential medicinal applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a trifluoromethyl group and an ethyl ester functionality. Its molecular formula is with a molecular weight of approximately 285.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and chemical stability, which are critical for its bioactive properties .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Research has suggested that derivatives of quinoline compounds can exhibit anticancer activity. This compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Anticoagulant Activity : In vitro assays have shown that certain derivatives of quinoline can act as inhibitors of coagulation factors. The potential anticoagulant activity of this compound warrants further exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the trifluoromethyl group is particularly significant as it enhances the compound's interaction with biological targets due to increased electron-withdrawing properties. This modification can improve binding affinities and alter pharmacokinetic properties compared to similar compounds without this group.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C_{12}H_{10}F_3N_1O_3 | Hydroxy group enhances solubility |

| Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | C_{12}H_{10}F_3N_1O_3 | Different positioning of the oxo group |

| Ethyl 5-amino-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | C_{12}H_{10}F_3N_2O_2 | Presence of an amino group may enhance interactions |

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing starting materials such as substituted anilines and malonic acid derivatives.

- Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the quinoline structure.

These synthetic approaches allow for the modification of the compound to enhance its biological activity or to develop new derivatives with improved properties .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Assays : Various in vitro studies have demonstrated that derivatives exhibit significant inhibition against specific cancer cell lines, suggesting potential for development as anticancer agents.

- Docking Studies : Computational docking studies have indicated favorable binding interactions with target proteins involved in cancer progression and coagulation pathways, supporting its role as a lead compound for drug development .

Propiedades

IUPAC Name |

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVOYAYCMYYYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.